molecular formula C13H12O3 B082968 Propanoic acid, 2-(1-naphthalenyloxy)- CAS No. 13949-67-2

Propanoic acid, 2-(1-naphthalenyloxy)-

Cat. No.: B082968
CAS No.: 13949-67-2
M. Wt: 216.23 g/mol
InChI Key: KTAVXDDWEGVLRN-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(1-naphthalenyloxy)- is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 2-(1-naphthalenyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523899. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Propanoic acid, 2-(1-naphthalenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(1-naphthalenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(naphthalen-1-yloxy)propanoic acid is the Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel, which is considered to be a potential target for cancer and other human diseases .

Mode of Action

2-(naphthalen-1-yloxy)propanoic acid and its derivatives are designed and synthesized as new TRPM4 inhibitors . By inhibiting TRPM4, these compounds can regulate the influx of cations, particularly calcium, into the cells . This regulation can affect various cellular processes, including cell proliferation and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water . This solubility profile may influence its absorption and distribution within the body.

Result of Action

One of the most promising compounds of 2-(naphthalen-1-yloxy)propanoic acid derivatives, known as 7d (ZX08903), has shown promising antiproliferative activity against prostate cancer cell lines . It suppresses colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can induce cell apoptosis in prostate cancer cells in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of 2-(naphthalen-1-yloxy)propanoic acid can be influenced by various environmental factors. Furthermore, it should be stored under normal conditions and handled properly to avoid ingestion, inhalation, or skin contact . When in contact with strong oxidizing agents, it may react violently, leading to fire or explosion .

Properties

IUPAC Name

2-naphthalen-1-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVXDDWEGVLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884520
Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13949-67-2
Record name 2-(1-Naphthalenyloxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13949-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Naphthyloxy)propionic acid
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Record name 13949-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523899
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Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Record name Propanoic acid, 2-(1-naphthalenyloxy)-
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Record name 2-(naphthalen-1-yloxy)propanoic acid
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Record name 2-(1-NAPHTHYLOXY)PROPIONIC ACID
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